4‑Bromo vs. 3‑Bromo Regioisomer: Structural Identity as the Primary Selection Determinant
The sole verifiable differentiation between the target compound and its closest catalog analog—N-(3-bromophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291844-43-3)—is the bromine substitution pattern (para vs. meta). Both compounds share identical molecular formula (C21H15BrN2OS) and molecular weight (423.33 g/mol) . No quantitative biological or physicochemical data have been published for either compound in primary literature or patents. Therefore, the regioisomeric identity serves as the primary, albeit qualitative, differentiator for procurement decisions. In numerous kinase and GPCR programs, para‑halogen substitution has yielded superior hydrophobic packing and distinct target selectivity profiles compared to meta‑halogen analogs, a class‑level trend that procurement scientists should consider [1].
| Evidence Dimension | Regioisomeric identity (para vs. meta bromophenyl) |
|---|---|
| Target Compound Data | 4‑bromophenyl (para) isomer; CAS 1291859-19-2; Mol. Wt. 423.33 |
| Comparator Or Baseline | 3‑bromophenyl (meta) isomer; CAS 1291844-43-3; Mol. Wt. 423.33 |
| Quantified Difference | No quantitative data available for either compound; differentiation is purely structural |
| Conditions | Structural identity confirmed by IUPAC name and vendor CoA where applicable |
Why This Matters
Procurement of the correct regioisomer is essential for SAR reproducibility; the para‑bromo isomer may exhibit distinct target engagement profiles inferred from class‑level trends, but this remains unquantified for this specific pair.
- [1] Class‑level observation: para‑halogen vs. meta‑halogen SAR divergence in kinase inhibitor programs (representative review). View Source
